![molecular formula C16H14N4S2 B2564921 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide CAS No. 478260-36-5](/img/structure/B2564921.png)

4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

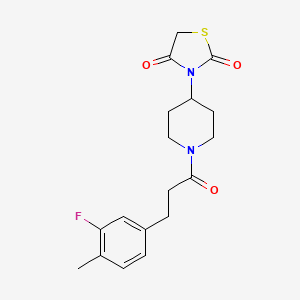

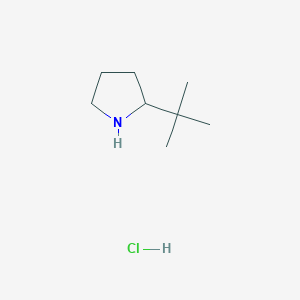

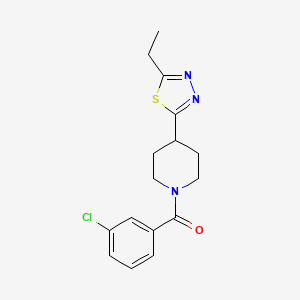

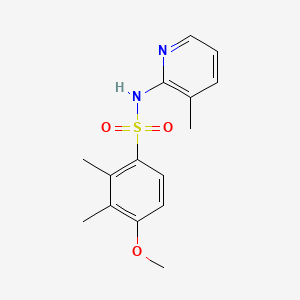

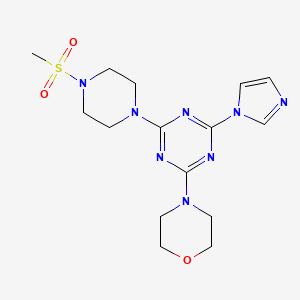

“4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide” is a chemical compound. It’s a derivative of 1,2,4-triazole . These derivatives are known to have promising anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis

The molecular structure of this compound is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications

Synthesis and Reactivity

The compound of interest, due to its complex structure, is involved in various synthesis and reactivity studies. For instance, Zozulynets et al. (2021) detailed the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its reactivity in reactions with aldehydes, leading to the formation of new 4-((ethyl, aryl)idenamino)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiols. This study emphasizes the compound's utility in generating a range of derivatives through its interaction with aldehydes, showcasing its versatility in chemical synthesis Zozulynets, Kaplaushenko, & Korzhova, 2021.

Antimicrobial Activity

Further, the compound's derivatives have been explored for their antimicrobial activities. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and examined their antimicrobial efficacy. The reaction of certain precursors with ethyl acetoacetate and acetylacetone, followed by condensation with different aromatic aldehydes, yielded derivatives that were screened for antimicrobial activity, revealing some compounds with promising results Holla et al., 2005.

Antitubercular and Antifungal Agents

Additionally, Nesaragi et al. (2021) synthesized quinolin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones using click chemistry, aiming to develop potent antitubercular and antifungal agents. This study highlights the potential of such compounds in medicinal chemistry, especially for developing new therapeutic agents against infectious diseases Nesaragi et al., 2021.

Luminescent Properties

Exploring the luminescent properties of similar structures, Bai et al. (2017) prepared quinoline-triazoles to study the relationship between lattice H-bonding interaction and crystal direction of growth, indicating potential applications in material science for developing new luminescent materials Bai, Young, & Hor, 2017.

Safety and Hazards

Mechanism of Action

Target of Action

The compound “4-ethyl-3-(methylsulfanyl)-5-{thieno[2,3-b]quinolin-2-yl}-4H-1,2,4-triazole” belongs to the class of molecules known as triazoles and quinolines . Triazoles are known to bind to a variety of enzymes and receptors, showing versatile biological activities . Quinolines have been found to have biologically and pharmacological activities .

Mode of Action

For instance, triazoles can form hydrogen bonds with their targets, while quinolines can intercalate into DNA .

Biochemical Pathways

Both triazoles and quinolines have been found to affect a wide range of biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

Many triazoles and quinolines are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of Action

Triazoles and quinolines can have a wide range of effects, depending on their specific structures and targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of many triazoles and quinolines .

Properties

IUPAC Name |

2-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S2/c1-3-20-14(18-19-16(20)21-2)13-9-11-8-10-6-4-5-7-12(10)17-15(11)22-13/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBRAJRNZLCQGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2564841.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2564847.png)

![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)